molecular formula C20H21N7Na2O6 B607529 Folitixorin sodium CAS No. 133978-76-4

Folitixorin sodium

Cat. No. B607529
M. Wt: 501.41
InChI Key: DIAFTFLDTRCVOX-RIWFDJIXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Folitixorin sodium is the sodium salt of Folitixorin, a substrate used by the enzyme methylenetetrahydrofolate reductase (MTHFR) to generate 5-methyltetrahydrofolate (5-MTHF, or levomefolic acid).

Scientific Research Applications

Biomodulation in Cancer Treatment

Folitixorin sodium, specifically its R-isomer known as Arfolitixorin, serves as a biomodulator in cancer treatment. It enhances the efficacy of antimetabolites like 5-fluorouracil (5-FU), a cytotoxic agent, and mitigates associated adverse effects like those seen with high-dose methotrexate. Arfolitixorin stabilizes the binding of 5-FU metabolite to the enzyme thymidylate synthase, inhibiting DNA synthesis and inducing tumor cell death. This stabilization enhances DNA synthesis inhibition and increases the cytotoxic effect of 5-FU. As the active form of folate, Arfolitixorin does not require conversion to an active metabolite, thereby directly contributing to its effectiveness in cancer therapy (Definitions, 2020).

Interaction with Nutrient Absorption and Plant Growth

Folitixorin sodium has indirect associations with various plant growth studies, particularly in how certain compounds affect plant health and development. For example, studies on foliar salicylic acid applications in cucumber under salt stress, and the role of chlorhexidine and fluoride in bacteria like Streptococcus mutans, provide insights into nutrient absorption, plant growth, and microbial interactions. These studies, while not directly involving Folitixorin, contribute to a broader understanding of similar compounds' roles in biological systems (Yıldırım et al., 2008); (Meurman, 1988).

Sodium-Based Applications in Agriculture and Horticulture

In the broader context, sodium-based treatments, similar to Folitixorin sodium, have been studied for their impact on various plant species. These studies range from the effects of sodium selenate in olive under drought stress, to the influence of dikegulac-sodium on rhododendron branching. The research indicates that sodium-based treatments can have significant effects on plant health, growth, and resilience to environmental stresses (Proietti et al., 2013); (Cohen, 1978).

properties

CAS RN

133978-76-4

Product Name

Folitixorin sodium

Molecular Formula

C20H21N7Na2O6

Molecular Weight

501.41

IUPAC Name

sodium (4-(3-amino-1-oxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzoyl)-L-glutamate

InChI

InChI=1S/C20H23N7O6.2Na/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);;/q;2*+1/p-2/t12?,13-;;/m0../s1

InChI Key

DIAFTFLDTRCVOX-RIWFDJIXSA-L

SMILES

O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NCC3C2)C=C1)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Folitixorin sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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